5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (CAS 119-70-0), commercially known as FC acid, is a critical polyaromatic amine intermediate primarily utilized in the synthesis of high-performance azo dyes. Characterized by a diphenylamine core, two primary amino groups, and a sulfonic acid moiety, this compound is engineered for complex, multi-step diazotization and coupling reactions. In industrial procurement, its value is defined by its high nitrite value (typically ≥92.0%) and its ability to form stable, water-soluble azo chromophores. These properties make it an indispensable precursor for producing deep-shade direct dyes, such as C.I. Direct Black 22, which are heavily relied upon in the textile, leather, and paper industries [1].
Attempting to substitute FC acid with simpler aromatic amines or non-sulfonated diaminodiphenylamines leads to cascading failures in both synthesis and final product performance. The absence of the sulfonic acid group drastically reduces the intermediate's solubility in alkaline aqueous media, forcing manufacturers to use costly and environmentally hazardous organic solvents during diazotization. Furthermore, replacing FC acid with mono-amino analogs (e.g., 4-aminodiphenylamine-2-sulfonic acid) truncates the azo coupling chain. This prevents the formation of the extended poly-azo networks required to achieve deep, rich colors, resulting in dyes with inferior molar absorptivity, poor substrate affinity, and unacceptable wash fastness on cellulosic fibers[1].
In industrial dye synthesis, the presence of the sulfonic acid moiety in FC acid allows for near-complete dissolution in dilute alkaline solutions (e.g., sodium carbonate), which is a strict prerequisite for homogeneous diazotization. Compared to the non-sulfonated baseline, 4,4'-diaminodiphenylamine, which remains largely insoluble in alkaline water and requires organic co-solvents or strong acid suspensions, FC acid demonstrates superior aqueous processability. This structural advantage directly enables the green, solvent-free synthesis of water-soluble direct dyes [1].
| Evidence Dimension | Aqueous solubility in alkaline media for synthesis |
| Target Compound Data | Highly soluble (insolubles ≤ 0.20% in dilute Na2CO3) |
| Comparator Or Baseline | 4,4'-diaminodiphenylamine (insoluble in alkaline water) |
| Quantified Difference | Enables 100% aqueous processing vs. requiring organic solvents |
| Conditions | Standard industrial diazotization conditions (dilute Na2CO3, 0-5 °C) |
Eliminates the need for organic solvents during dye synthesis, significantly lowering procurement costs for waste management and improving process safety.
The molecular architecture of FC acid features two primary amino groups at the para positions of the diphenylamine core, enabling tetrazotization and subsequent dual coupling. When compared to mono-amino precursors like 4-aminodiphenylamine-2-sulfonic acid, FC acid facilitates the formation of extended poly-azo networks. This structural extension provides twice the coupling sites, which is quantitatively linked to a significant bathochromic shift, essential for achieving the deep, broad-spectrum absorption required for black and navy dyes.
| Evidence Dimension | Diazotization capacity |
| Target Compound Data | 2 reactive primary amines (capable of tetrazotization) |
| Comparator Or Baseline | 4-aminodiphenylamine-2-sulfonic acid (1 reactive primary amine) |
| Quantified Difference | 2x coupling sites, enabling poly-azo vs. mono-azo formation |
| Conditions | Sequential azo coupling reactions |
Procurement of this specific dual-amine precursor is mandatory for synthesizing deep-shade direct dyes that cannot be achieved with mono-amino alternatives.
The commercial viability of dye intermediates relies heavily on their active amine content, measured as the nitrite value. High-grade FC acid provides a nitrite value of ≥92.0%, ensuring precise stoichiometric control during the addition of sodium nitrite. In contrast, substituting with lower-grade or crude polyaromatic amine mixtures often introduces elevated levels of unreacted precursors (e.g., p-phenylenediamine > 0.5%). These impurities competitively couple to form off-shade byproducts, which significantly reduces the overall yield of the target dye and complicates effluent treatment[1].
| Evidence Dimension | Active amine content (Nitrite Value) |
| Target Compound Data | ≥92.0% active content (PPD impurity < 0.5%) |
| Comparator Or Baseline | Crude polyaromatic amine mixtures (<85% active content) |
| Quantified Difference | >7% higher active yield and prevention of off-shade byproducts |
| Conditions | Industrial titration and coupling yield assessment |
High nitrite value directly correlates to higher final dye yield and reduces the cost of downstream purification to remove off-shade impurities.
FC acid is the mandatory central building block for these specific poly-azo dyes, where its dual amino groups and sulfonic acid moiety ensure both the deep color profile and the necessary water solubility for textile dyeing[1].
Utilized in the formulation of dyes specifically targeted for cotton and viscose, where the sulfonic acid group improves the dye's affinity and fastness to the cellulosic substrate .
Employed as a functional monomer in the development of specialized polyaniline copolymers or sulfonated membranes, where the diphenylamine core provides redox activity and the sulfonic acid group imparts inherent hydrophilicity and ion-exchange capabilities [2].